molecular formula C32H28FNO5S B11520126 4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-fluorobenzenesulfonate

4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl 4-fluorobenzenesulfonate

Cat. No.: B11520126
M. Wt: 557.6 g/mol
InChI Key: SCFQGIKXYIEBHB-UHFFFAOYSA-N
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Description

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE is a complex organic compound that belongs to the class of benzo[a]phenanthridine derivatives This compound is characterized by its unique structure, which includes a benzo[a]phenanthridine core, a methoxyphenyl group, and a fluorobenzene sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the benzo[a]phenanthridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[a]phenanthridine skeleton.

    Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzo[a]phenanthridine core with a methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Attachment of the fluorobenzene sulfonate moiety: This step involves the reaction of the intermediate compound with a fluorobenzene sulfonyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, sulfonating agents, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: The compound may have potential therapeutic applications due to its unique chemical properties and biological activity.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]phenanthridine derivatives: These compounds share the benzo[a]phenanthridine core and may have similar chemical properties and biological activities.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group and may have similar chemical reactivity and applications.

    Fluorobenzene sulfonate derivatives: These compounds contain the fluorobenzene sulfonate moiety and may have similar chemical properties and applications.

Uniqueness

4-{2,2-DIMETHYL-4-OXO-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-5-YL}-2-METHOXYPHENYL 4-FLUOROBENZENE-1-SULFONATE is unique due to its combination of the benzo[a]phenanthridine core, methoxyphenyl group, and fluorobenzene sulfonate moiety. This unique structure imparts distinct chemical properties and potential applications that may not be observed in other similar compounds. The compound’s ability to undergo various chemical reactions and its potential biological activity further contribute to its uniqueness and potential for scientific research and industrial applications.

Properties

Molecular Formula

C32H28FNO5S

Molecular Weight

557.6 g/mol

IUPAC Name

[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenyl] 4-fluorobenzenesulfonate

InChI

InChI=1S/C32H28FNO5S/c1-32(2)17-24-29-23-7-5-4-6-19(23)8-14-25(29)34-31(30(24)26(35)18-32)20-9-15-27(28(16-20)38-3)39-40(36,37)22-12-10-21(33)11-13-22/h4-16,31,34H,17-18H2,1-3H3

InChI Key

SCFQGIKXYIEBHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC(=C(C=C5)OS(=O)(=O)C6=CC=C(C=C6)F)OC)C(=O)C1)C

Origin of Product

United States

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